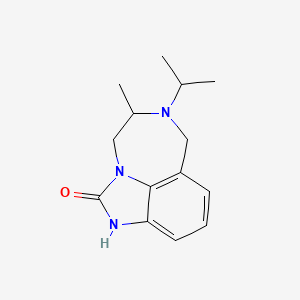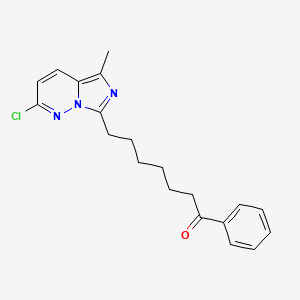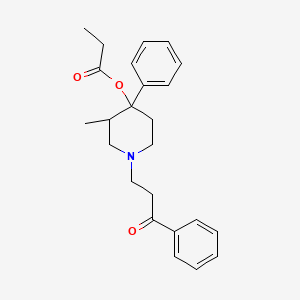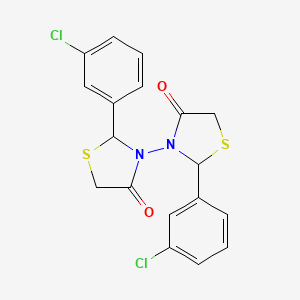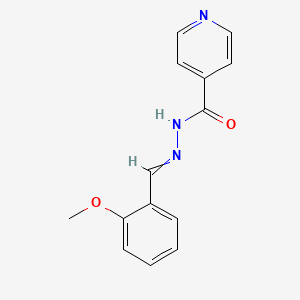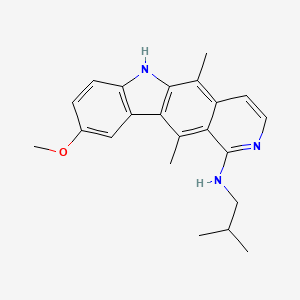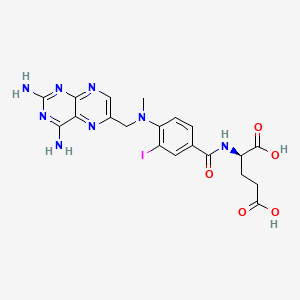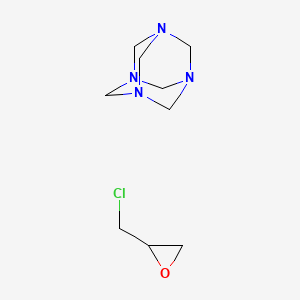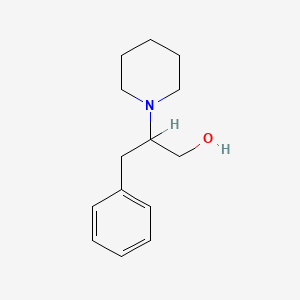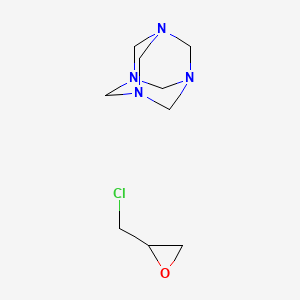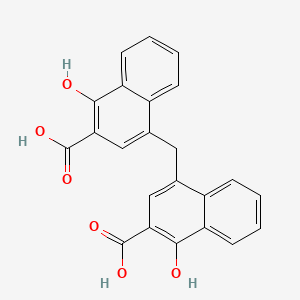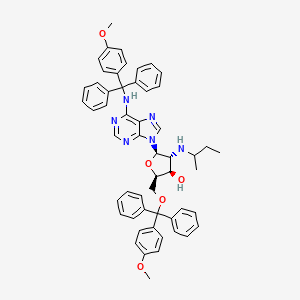
Telaprevir metabolite M4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telaprevir metabolite M4 is a derivative of telaprevir, a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus infections. Telaprevir is a peptidomimetic inhibitor of the hepatitis C virus NS3/4A protease, which is essential for viral replication. The metabolite M4 is one of the major metabolites formed during the metabolism of telaprevir in the human body .
Preparation Methods
The synthesis of telaprevir metabolite M4 involves several steps, including the use of biocatalysis and multicomponent reactions. The synthetic route typically starts with the preparation of telaprevir, followed by its metabolic conversion to the M4 metabolite. The reaction conditions often involve the use of specific enzymes and catalysts to facilitate the conversion. Industrial production methods may include large-scale biocatalytic processes to ensure high yield and purity of the metabolite .
Chemical Reactions Analysis
Telaprevir metabolite M4 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and hydrolyzing agents like water or acids. The major products formed from these reactions include pyrazinoic acid and other reduced or oxidized derivatives of the parent compound .
Scientific Research Applications
Telaprevir metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the metabolic pathways and biotransformation of antiviral agents. In biology, it helps in understanding the interactions between viral protease inhibitors and their targets. In medicine, it is used to evaluate the efficacy and safety of telaprevir and its metabolites in treating hepatitis C virus infections. Additionally, telaprevir and its metabolites have been explored for their potential use in treating other viral infections, such as enterovirus D68 and SARS-CoV-2 .
Mechanism of Action
Telaprevir metabolite M4 exerts its effects by inhibiting the hepatitis C virus NS3/4A protease, which is crucial for viral replication. The inhibition of this protease prevents the cleavage of the viral polyprotein into mature proteins, thereby disrupting the viral life cycle. The molecular targets involved include the NS3/4A protease and other viral proteins essential for replication. The pathways affected by this inhibition include the viral replication and assembly pathways .
Comparison with Similar Compounds
Telaprevir metabolite M4 can be compared with other similar compounds, such as boceprevir and simeprevir, which are also NS3/4A protease inhibitors used in the treatment of hepatitis C virus infections. While all these compounds share a similar mechanism of action, telaprevir and its metabolites, including M4, have shown unique pharmacokinetic and pharmacodynamic properties. For instance, telaprevir has a higher binding affinity for the NS3/4A protease and a different metabolic profile compared to boceprevir and simeprevir .
Properties
CAS No. |
1616728-72-3 |
|---|---|
Molecular Formula |
C27H40N6O4 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C27H40N6O4/c1-27(2,3)22(26(37)33-15-17-10-7-11-18(17)21(33)23(28)34)32-25(36)20(16-8-5-4-6-9-16)31-24(35)19-14-29-12-13-30-19/h12-14,16-18,20-22H,4-11,15H2,1-3H3,(H2,28,34)(H,31,35)(H,32,36)/t17-,18-,20-,21-,22+/m0/s1 |
InChI Key |
OGPCBCPSBXYSGK-OOOLTRJPSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)N)NC(=O)[C@H](C3CCCCC3)NC(=O)C4=NC=CN=C4 |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)N)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


